Acetyl-L-carnitine hydrochloride

Catalog No.
S004145
CAS No.
5080-50-2
M.F
C₉H₁₈ClNO₄
M. Wt
239.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl-L-carnitine hydrochloride

CAS Number

5080-50-2

Product Name

Acetyl-L-carnitine hydrochloride

IUPAC Name

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C₉H₁₈ClNO₄

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m0./s1

InChI Key

JATPLOXBFFRHDN-QRPNPIFTSA-N

SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Solubility

36 [ug/mL]

Synonyms

(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C.Cl
  • ALCAR is a derivative of L-carnitine, an amino acid-like molecule biosynthesized in the liver and kidneys [].
  • It plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse, for energy production [].
  • ALCAR is more readily absorbed by the body compared to L-carnitine due to its ability to cross the blood-brain barrier, making it potentially useful for brain function studies [].

Molecular Structure Analysis

  • ALCAR has a zwitterionic structure, meaning it carries both a positive and a negative charge at physiological pH. This structure allows it to interact with various biomolecules [].
  • Key features include an acetyl group (CH3CO), a carnitine core, and a positively charged ammonium group (NH3+) [].
  • The structure suggests its potential role in facilitating the transport of charged molecules across membranes [].

Chemical Reactions Analysis

  • Synthesis:

    • ALCAR can be synthesized from L-carnitine through enzymatic acetylation [].

    Reaction (not balanced): L-carnitine + Acetyl CoA -> ALCAR + CoA

  • No studies were readily available on the specific decomposition pathways of ALCAR.

  • It's likely broken down into its constituent parts (L-carnitine and acetic acid) through enzymatic processes in the body.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting point: 164-168°C [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under acidic and neutral conditions, but may hydrolyze (decompose) under alkaline conditions [].
  • The exact mechanism of action for ALCAR's various potential health benefits is still under investigation.
  • Proposed mechanisms include:
    • Enhancing energy production: By facilitating fatty acid transport into the mitochondria for energy generation [].
    • Improving brain function: By protecting neurons from damage and promoting neurotransmitter synthesis [].
    • Antioxidant effects: By scavenging free radicals that can damage cells.
  • Generally considered safe for healthy adults at recommended doses.
  • Side effects may include nausea, diarrhea, and headache, but are usually mild and transient.
  • Pregnant and breastfeeding women, and individuals with certain medical conditions, should consult a healthcare professional before using ALCAR.

Mitochondrial Function and Neuroprotection

ALCAR plays a role in transporting fatty acids into the mitochondria, the cell's powerhouse. Studies suggest it might have neuroprotective properties by promoting healthy mitochondrial function and reducing oxidative stress in the brain []. This line of research is particularly relevant to neurodegenerative diseases like Alzheimer's disease, where mitochondrial dysfunction is implicated [].

Cognitive Enhancement

Some research suggests ALCAR supplementation might improve cognitive function in healthy individuals or those with age-related cognitive decline []. However, the results haven't been entirely consistent across studies, and more research is needed to confirm these findings [].

UNII

NDW10MX58T

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vitamin B Complex

Pictograms

Irritant

Irritant

Other CAS

5080-50-2

Dates

Modify: 2023-08-15

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